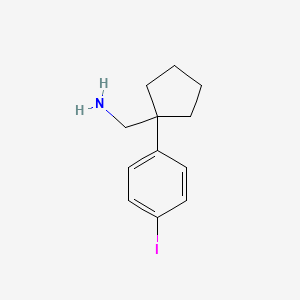
1-(4-Iodophenyl)cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Iodophenyl)cyclopentanecarbonitrile” is a chemical compound with the CAS Number: 324532-35-6 . It has a molecular weight of 297.14 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a refrigerator .Scientific Research Applications
Pharmacology
1-(4-Iodophenyl)cyclopentanecarbonitrile: is utilized in pharmacological research, particularly in the study of central nervous system (CNS) disorders. It serves as a precursor for the synthesis of compounds that can cross the blood-brain barrier, aiding in the development of potential therapeutic agents .
Material Science
In material science, this compound is used to create novel organic semiconductors . Its iodine moiety can undergo further chemical modifications, leading to materials with specific electronic properties suitable for organic photovoltaics or light-emitting diodes (LEDs) .
Chemical Synthesis
This compound: plays a critical role in chemical synthesis as an intermediate. It is involved in cross-coupling reactions , such as the Suzuki reaction, which forms carbon-carbon bonds essential for constructing complex organic molecules .
Analytical Chemistry
This compound is used as a standard in analytical chemistry for calibration and method development . Its distinct spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Life Sciences
In life sciences, This compound is used in the study of enzyme inhibition and receptor binding . It helps in understanding the interaction between small molecules and biological targets, which is crucial for drug discovery .
Environmental Studies
The compound’s stability and reactivity profile make it a candidate for studying environmental degradation processes. Researchers use it to investigate the fate of organic contaminants in the environment and their potential impact on ecosystems .
Pharmacokinetics
It is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. Its iodine component can be detected using various imaging techniques, providing insights into drug behavior within the body .
Neurobiology
Lastly, in neurobiology, it aids in researching neurotransmitter systems and brain metabolism. By serving as a building block for radiolabeled compounds, it allows for the visualization of brain activity and the study of neurological diseases .
Safety and Hazards
properties
IUPAC Name |
1-(4-iodophenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLDUIRMHCZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)
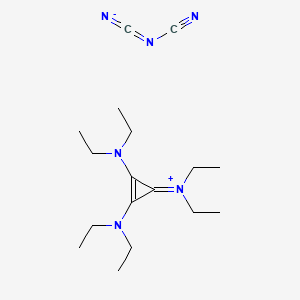

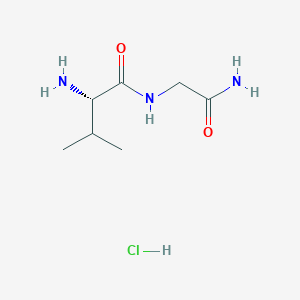
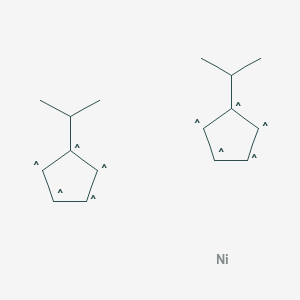
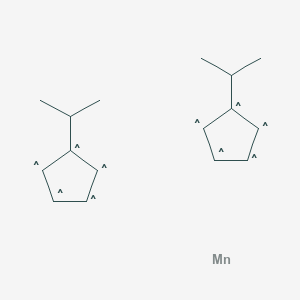
![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)
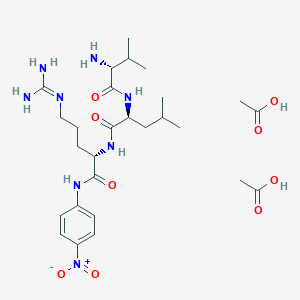
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)
